1-chloro-3-(thiophen-3-yl)propan-2-one
Description
1-Chloro-3-(thiophen-3-yl)propan-2-one is a halogenated ketone featuring a thiophene substituent at the 3-position. Thiophene, a sulfur-containing aromatic heterocycle, imparts distinct electronic and steric properties to the compound, making it a versatile intermediate in organic synthesis and drug discovery.
Properties
CAS No. |
851547-78-9 |
|---|---|
Molecular Formula |
C7H7ClOS |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-(thiophen-3-yl)propan-2-one typically involves the chlorination of 3-(thiophen-3-yl)propan-2-one. One common method is the reaction of 3-(thiophen-3-yl)propan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(thiophen-3-yl)propan-2-one+SOCl2→1-chloro-3-(thiophen-3-yl)propan-2-one+SO2+HCl
Industrial Production Methods
Industrial production methods for 1-chloro-3-(thiophen-3-yl)propan-2-one may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(thiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in ethanol.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Products include 3-(thiophen-3-yl)propan-2-amine, 3-(thiophen-3-yl)propan-2-thiol, etc.
Oxidation: Products include 1-chloro-3-(thiophen-3-yl)propan-2-one sulfoxide and sulfone.
Reduction: Products include 1-chloro-3-(thiophen-3-yl)propan-2-ol.
Scientific Research Applications
1-chloro-3-(thiophen-3-yl)propan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-chloro-3-(thiophen-3-yl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Moieties
- This compound demonstrated higher ligand efficiency and binding affinity to EGFR and ER in breast cancer studies, suggesting substituent size and aromaticity influence biological activity .
- 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6) : A dichlorinated phenyl analog with molecular weight 203.07 g/mol and density 1.275 g/cm³. The electron-withdrawing Cl groups may reduce reactivity compared to thiophene derivatives but improve stability in acidic conditions .
- Purity: 95% .
Halogen and Heteroatom Variations
- 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one (CAS 1094902-47-2) : Incorporates both Cl and F substituents, yielding a molecular weight of 221.06 g/mol. Fluorine’s electronegativity may enhance metabolic stability, a key consideration in drug design .
- This compound was used in trypanosomiasis drug development .
Data Table: Key Properties of Compared Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
